molecular formula C19H19NO B1351390 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde CAS No. 558471-18-4

2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde

Cat. No.: B1351390
CAS No.: 558471-18-4
M. Wt: 277.4 g/mol
InChI Key: YEWAONSHMSVSHH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by the presence of a dimethylphenyl group and an ethyl group attached to the indolizine core, along with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves the construction of the indolizine core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indolizine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar routes to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions would be tailored to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carboxylic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-methanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The indolizine core is a common motif in many bioactive compounds, and modifications of this structure can lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the indolizine core.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for potential covalent interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The indolizine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)-indolizine-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and binding properties.

    2-(2,5-Dimethylphenyl)-6-methylindolizine-3-carbaldehyde: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

    2-(2,5-Dimethylphenyl)-6-ethylindole-3-carbaldehyde: The indole core differs from the indolizine core, which can significantly impact its chemical behavior and biological activity.

Uniqueness

2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is unique due to the combination of its structural features: the dimethylphenyl group, the ethyl group, and the indolizine core These features confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-4-15-7-8-16-10-18(19(12-21)20(16)11-15)17-9-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWAONSHMSVSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=CC(=C2C=O)C3=C(C=CC(=C3)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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